molecular formula C8H12N2O2 B3140612 N,N,3,5-tetramethyl-4-isoxazolecarboxamide CAS No. 478031-51-5

N,N,3,5-tetramethyl-4-isoxazolecarboxamide

Cat. No.: B3140612
CAS No.: 478031-51-5
M. Wt: 168.19 g/mol
InChI Key: JINWFBPYNZXOBQ-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Isoxazole (B147169) Carboxamides

Isoxazole carboxamides are a significant class of compounds in medicinal chemistry, recognized for their wide range of pharmacological activities. nih.gov These compounds are derivatives of isoxazole, featuring a carboxamide group (-C(=O)N(R)R') attached to the isoxazole ring. The substituents on both the isoxazole ring and the carboxamide nitrogen can be varied to create a diverse library of molecules with different physicochemical properties and biological targets. rsc.org

The versatility of isoxazole carboxamides stems from the isoxazole moiety's ability to act as a bioisostere for other functional groups and its capacity to engage in various non-covalent interactions, which is crucial for drug-receptor binding. daneshyari.com Research has demonstrated that isoxazole carboxamide derivatives possess a range of biological activities. nih.gov The specific substitution pattern, as seen in N,N,3,5-tetramethyl-4-isoxazolecarboxamide, is a critical determinant of a compound's potential biological effects.

Historical Perspective and Evolution of Isoxazole Chemistry

The history of isoxazole chemistry dates back to the late 19th century. The first synthesis of the isoxazole ring was reported by Dunstan and Dymond. ijpcbs.com However, a more significant advancement came in 1903 when Claisen synthesized isoxazole from propargylaldehyde acetal. nih.gov A major leap in the development of isoxazole chemistry occurred between 1930 and 1946 through the work of Quilico, who extensively studied the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

Over the decades, synthetic methodologies for preparing isoxazole derivatives have evolved significantly. Early methods often required harsh reaction conditions. Modern techniques, however, have focused on developing more efficient and versatile syntheses. rsc.orgresearchgate.net These include 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes, which is a common method for forming the isoxazole ring. wikipedia.org The reaction of hydroxylamine (B1172632) with 1,3-diketones is another established route. wikipedia.org More recent advancements include the use of transition metal-catalyzed reactions and green chemistry approaches to improve yields and reduce environmental impact. rsc.orgresearchgate.net

Significance of the Isoxazole Moiety in Heterocyclic Compound Research

The isoxazole ring is a privileged scaffold in heterocyclic chemistry and drug discovery. nih.govwisdomlib.org Its importance lies in its unique structural and electronic properties. The presence of both a nitrogen and an oxygen atom in the five-membered ring imparts a distinct chemical character, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. daneshyari.com

The isoxazole moiety is found in a number of commercially available drugs, highlighting its therapeutic relevance. nih.govwikipedia.org The structural features of the isoxazole ring allow it to serve as a versatile building block in the synthesis of more complex molecules. ijpcbs.com Its ability to participate in various chemical transformations makes it a valuable intermediate for creating diverse chemical libraries for high-throughput screening. The continued exploration of isoxazole-containing compounds underscores their potential to yield novel therapeutic agents. rsc.orgresearchgate.net

Overview of the Structural Features of this compound

The chemical structure of this compound is defined by a central isoxazole ring. Attached to this ring are four methyl groups and a carboxamide functional group. Specifically, methyl groups are located at the 3- and 5-positions of the isoxazole ring. The carboxamide group is attached at the 4-position, and this group is further substituted with two methyl groups on the nitrogen atom (N,N-dimethyl).

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
CAS Number478031-51-5
PubChem CID4341449

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,3,5-tetramethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-7(6(2)12-9-5)8(11)10(3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINWFBPYNZXOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265245
Record name N,N,3,5-Tetramethyl-4-isoxazolecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478031-51-5
Record name N,N,3,5-Tetramethyl-4-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478031-51-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,3,5-Tetramethyl-4-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n,3,5 Tetramethyl 4 Isoxazolecarboxamide and Analogous Isoxazole Carboxamides

Fundamental Approaches to Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern on the final molecule.

One of the most powerful and widely utilized methods for constructing isoxazole and isoxazoline (B3343090) rings is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkyne or an alkene. rsc.orgnih.gov This approach is valued for its efficiency and high degree of control over the resulting structure. mdpi.com

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that are typically generated in situ due to their propensity to dimerize into furoxans. chem-station.com Several methods are commonly employed for their generation. The classic and most frequent approach is the base-induced dehydrohalogenation of hydroximoyl chlorides. acs.org Other significant methods include the oxidation of aldoximes using a variety of oxidants and the dehydration of primary nitroalkanes. nih.govtandfonline.com

Common Methods for Nitrile Oxide Generation

Precursor Reagents/Conditions Description
Hydroximoyl Halides Triethylamine (B128534) (Et₃N) or other bases A common and mild method involving the elimination of HX (e.g., HCl) to form the nitrile oxide. acs.orgresearchgate.net
Aldoximes N-Chlorosuccinimide (NCS)/Et₃N, Sodium hypochlorite (B82951) (NaOCl), Oxone, t-BuOI The aldoxime is oxidized to generate the nitrile oxide in situ for immediate reaction with a dipolarophile. acs.orgtandfonline.commdpi.com

| Primary Nitroalkanes | Phenyl isocyanate/Et₃N, p-Toluenesulfonic acid | Dehydration of the nitroalkane yields the corresponding nitrile oxide. nih.gov |

Once generated, the nitrile oxide readily undergoes a 1,3-dipolar cycloaddition with a dipolarophile. Reaction with an alkyne (olefin) yields a fully aromatic isoxazole, while reaction with an alkene (acetylene) produces a non-aromatic isoxazoline ring. chem-station.comtandfonline.com The reaction is a concerted, pericyclic process that forms two new sigma bonds, efficiently constructing the heterocyclic ring. nih.gov

The cycloaddition of a nitrile oxide to an unsymmetrical alkyne or alkene can result in two different constitutional isomers (regioisomers). The outcome is largely governed by a combination of steric and electronic factors, which can be explained by frontier molecular orbital (FMO) theory. mdpi.com Typically, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For many alkenes, the dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the dipolarophile. mdpi.com

This generally leads to the formation of 5-substituted isoxazolines from terminal alkenes. Similarly, terminal alkynes typically yield 3,5-disubstituted isoxazoles. nih.gov However, this regioselectivity can be reversed under certain conditions, such as through ruthenium catalysis, which alters the polarity of the nitrile oxide and leads to the formation of 4-heterosubstituted isoxazoles. acs.org

Stereoselectivity is also a key consideration, particularly in reactions with substituted alkenes. For instance, the cycloaddition of nitrile oxides with allylic alcohols can proceed with high diastereoselectivity, influenced by factors such as hydrogen bonding or chelation effects with metal ions like magnesium, which can direct the approach of the dipole. chem-station.comtandfonline.com

Cyclocondensation reactions provide a classical and direct route to the isoxazole core, particularly for polysubstituted derivatives. The most fundamental of these methods is the reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and hydroxylamine (B1172632). nanobioletters.com

For the synthesis of a 3,5-dimethylisoxazole (B1293586) core, as found in the target molecule, the reaction of acetylacetone (B45752) (a 1,3-diketone) with hydroxylamine hydrochloride is a direct and efficient method. The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring. nanobioletters.com

Examples of Cyclocondensation for Isoxazole Synthesis

1,3-Dicarbonyl Precursor Product
β-Diketones 3,5-Disubstituted isoxazoles
β-Ketoesters 3-Substituted-isoxazol-5-ones

These annulation strategies are valuable for their operational simplicity and the availability of the starting materials. researchgate.net

An alternative pathway that provides access to highly substituted isoxazoles involves the reaction of hydroximoyl chlorides with carbanions generated from active methylene (B1212753) compounds. beilstein-journals.org This method is particularly useful for synthesizing 3,4,5-trisubstituted isoxazoles.

In this reaction, a base is used to deprotonate the active methylene compound (e.g., a 1,3-diketone, β-ketoester, or β-ketoamide) to form an enolate. This nucleophilic enolate then attacks the carbon of the hydroximoyl chloride. The subsequent intermediate undergoes cyclization and elimination to afford the final isoxazole product. This reaction can be performed efficiently in aqueous media. beilstein-journals.orgnih.gov The choice of base and solvent system can be optimized to improve yields, including for substrates bearing strong electron-withdrawing groups like a trifluoromethyl group. beilstein-journals.org

1,3-Dipolar Cycloaddition Reactions

Formation of the N,N-Dimethylcarboxamide Functionality

The introduction of the N,N-dimethylcarboxamide group onto the isoxazole ring is typically achieved through standard amide bond formation protocols. This requires an isoxazole precursor bearing a carboxylic acid group, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid, which serves as a common starting point for analogous structures. nih.govnih.gov

The general procedure involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by dimethylamine (B145610). nih.gov Common coupling reagents used for this activation include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net

The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by dimethylamine, leading to the formation of the N,N,3,5-tetramethyl-4-isoxazolecarboxamide and a urea (B33335) byproduct. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, which then reacts readily with dimethylamine. researchgate.net

Direct Amidation Strategies Utilizing Coupling Reagents (e.g., HBTU, HATU)

Modern synthetic chemistry favors the use of coupling reagents for direct amidation, as they offer mild reaction conditions and high yields, minimizing the need for harsh reagents. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose. nih.gov

The general mechanism for these reagents involves the activation of the carboxylic acid to form a highly reactive O-acylisourea or an active ester intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide. researchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction. researchgate.net While direct examples for the synthesis of this compound using HBTU or HATU are not prevalent in the cited literature, the methodology is widely applied to other heterocyclic carboxylic acids, demonstrating its broad utility. nih.govsoton.ac.uk For instance, HATU has been successfully employed in the amidation of various carboxylic acids, proving to be a superior reagent in terms of reaction speed and reduced epimerization. soton.ac.uk

Table 1: Common Coupling Reagents for Amidation

Reagent Full Name Activating Group
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Benzotriazole
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate 7-Aza-benzotriazole
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride Carbodiimide

Carboxylic Acid Activation and Amine Coupling Reactions

A more traditional yet highly effective method for forming amides is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This two-step process involves first treating the isoxazole-4-carboxylic acid with a chlorinating agent, followed by the reaction of the resulting acyl chloride with the desired amine.

The activation of the carboxylic acid is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov For example, 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] researchgate.netnih.govbeilstein-journals.orgresearchgate.nettetrazine-8-carboxylic acid has been successfully converted to its corresponding acyl chloride using thionyl chloride. nih.gov This intermediate is often not isolated but is reacted in situ with the amine. The subsequent addition of an amine, in this case, dimethylamine, to the acyl chloride leads to the formation of the N,N-dimethylamide. This reaction is typically performed in an inert solvent and in the presence of a base to scavenge the hydrochloric acid byproduct. nih.gov

Specific Synthetic Routes to this compound

The synthesis of the target compound, this compound, hinges on the preparation of the key intermediate, 3,5-dimethylisoxazole-4-carboxylic acid, and its subsequent amidation.

Strategies for Methylation at Nitrogen and Isoxazole Ring Positions

The tetramethyl substitution pattern of the target molecule is achieved by utilizing precursors that already contain the necessary methyl groups. The "methylation" is therefore incorporated in the selection of the starting materials rather than being a separate reaction step on the final carboxamide.

Isoxazole Ring Methylation : The 3- and 5-methyl groups on the isoxazole ring are introduced during the synthesis of the heterocyclic core. A common method for constructing the 3,5-dimethylisoxazole scaffold is through the condensation of acetylacetone with hydroxylamine hydrochloride. orgsyn.org This reaction directly yields 3,5-dimethylisoxazole. Subsequent carboxylation at the 4-position, or starting with a precursor like ethyl 2-acetyl-3-oxobutanoate, leads to the desired 3,5-dimethylisoxazole-4-carboxylic acid framework.

Nitrogen Methylation : The N,N-dimethyl groups of the carboxamide moiety are introduced by using dimethylamine as the nucleophile in the amidation step.

Stepwise Synthesis and Isolation of Intermediates

A plausible stepwise synthesis for this compound can be outlined as follows, based on established synthetic transformations for analogous compounds:

Synthesis of Ethyl 3,5-dimethylisoxazole-4-carboxylate : This intermediate can be prepared by the reaction of the pyrrolidine (B122466) enamine of ethyl acetoacetate (B1235776) with nitroethane in the presence of phosphorus oxychloride. This reaction has been shown to produce the desired ester in good yield. themjalab.com

Hydrolysis to 3,5-dimethylisoxazole-4-carboxylic acid : The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification. This step has been reported to proceed with high yields (e.g., 94%). beilstein-journals.org

Amidation to this compound : The final step is the amidation of 3,5-dimethylisoxazole-4-carboxylic acid with dimethylamine. This can be accomplished via one of the methods described in section 2.2. For instance, the carboxylic acid can be activated with HBTU or HATU in the presence of a base like DIPEA, followed by the addition of dimethylamine. Alternatively, the carboxylic acid can be converted to its acyl chloride with thionyl chloride and then reacted with dimethylamine.

Table 2: Plausible Intermediates in the Synthesis of this compound

Intermediate Structure Method of Preparation
Ethyl 3,5-dimethylisoxazole-4-carboxylate Reaction of ethyl acetoacetate enamine with nitroethane
3,5-Dimethylisoxazole-4-carboxylic acid Hydrolysis of the corresponding ethyl ester
3,5-Dimethylisoxazole-4-carbonyl chloride Reaction of the carboxylic acid with a chlorinating agent (e.g., SOCl₂)

Advancements in Green Synthetic Protocols for Isoxazole Carboxamides

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources and minimizing waste, are being increasingly applied to the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. unito.itnih.gov The synthesis of isoxazole derivatives has been shown to benefit significantly from microwave irradiation. unito.itnih.gov

For instance, the synthesis of various isoxazole derivatives has been achieved in significantly reduced reaction times and with improved yields under microwave irradiation. nih.gov While a specific microwave-assisted synthesis for this compound is not detailed in the provided search results, the general applicability of this technology to the formation of the isoxazole ring and to amidation reactions suggests its potential for a more efficient and greener synthesis of the target compound. The principles of MAOS, such as efficient and uniform heating, can be applied to both the cyclization reaction to form the isoxazole ring and the final amidation step. unito.it

Solvent-Conscious Methodologies and Aqueous Reaction Media

The development of environmentally benign synthetic routes for pharmacologically relevant molecules represents a significant goal in modern medicinal chemistry. In the context of this compound and its analogs, a growing body of research focuses on minimizing the use of hazardous organic solvents by employing solvent-conscious methodologies and aqueous reaction media. These green chemistry approaches not only reduce the environmental impact but can also offer benefits such as simplified work-up procedures, improved reaction rates, and enhanced safety profiles. mdpi.comresearchgate.netmdpi.com

The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature. preprints.org Research has demonstrated the feasibility of synthesizing various isoxazole derivatives in aqueous media, often without the need for a catalyst. For instance, a series of 5-arylisoxazole derivatives have been successfully synthesized through the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water. mdpi.com This method is noted for its mild reaction conditions, high yields, and straightforward work-up, making it an environmentally friendly alternative to traditional synthetic protocols that rely on organic solvents. mdpi.com

In addition to purely aqueous systems, the use of co-solvents with water or other green solvents like glycerol (B35011) has been explored. For example, the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones has been achieved using an agro-waste-derived catalyst in glycerol, highlighting a commitment to sustainable chemical practices. nih.gov Such methods avoid the use of hazardous solvents while achieving high product yields. nih.gov

Ultrasound irradiation has also emerged as a powerful tool in the green synthesis of isoxazole derivatives, often in aqueous media. mdpi.compreprints.org This technique can accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.com For example, the one-pot, three-component condensation of hydroxylamine hydrochloride, aromatic aldehydes, and methyl or ethyl acetoacetate has been successfully carried out in an aqueous medium under ultrasonic irradiation to produce 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivatives. preprints.org The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, also represents an environmentally friendly alternative to conventional organic solvents for the synthesis of 3,5-disubstituted isoxazoles. nih.gov

While direct examples of the synthesis of this compound using these specific green methodologies are not extensively detailed in the reviewed literature, the successful application of these principles to a wide range of analogous isoxazole carboxamides and related isoxazole structures provides a strong foundation for the future development of sustainable synthetic routes to this target molecule. nih.govnih.gov The general synthetic strategies often involve the coupling of an appropriate isoxazole carboxylic acid with an amine, a reaction that has been shown to be feasible in various media. nih.govresearchgate.net

The following tables summarize key research findings on the synthesis of analogous isoxazole derivatives using solvent-conscious methodologies.

Table 1: Synthesis of 5-Arylisoxazole Derivatives in Aqueous Media

Starting Material 1Starting Material 2SolventTemperature (°C)Reaction Time (h)CatalystYield (%)Reference
3-(Dimethylamino)-1-arylprop-2-en-1-oneHydroxylamine hydrochlorideWater502NoneHigh mdpi.com

Table 2: Green Synthesis of 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones

AldehydeReagent 2Reagent 3CatalystSolventTemperature (°C)Yield (%)Reference
Various aromatic/heteroaromatic aldehydesEthyl acetoacetateHydroxylamine hydrochlorideWater Extract of Orange Fruit Peel Ash (WEOFPA)Glycerol6086-92 nih.gov

Table 3: Ultrasound-Assisted Synthesis of Isoxazole Derivatives in Water

Reactant 1Reactant 2Reactant 3SolventConditionsCatalyst/AdditiveProduct TypeYield (%)Reference
Aromatic aldehydesEthyl acetoacetateHydroxylamine hydrochlorideWaterUltrasoundPyridine3-Methyl-4-arylmethylene-isoxazol-5(4H)-onesNot specified preprints.org
Aromatic aldehydesSulfonyl chloridePropargyl alcohol/amineWaterUltrasoundNot specified3,5-Disubstituted isoxazole-sulfonates/-sulfonamidesNot specified preprints.org

Chemical Transformations and Derivatization Strategies for N,n,3,5 Tetramethyl 4 Isoxazolecarboxamide

Reactions on the Isoxazole (B147169) Core: Electrophilic and Nucleophilic Reactivity

The isoxazole ring, while aromatic, exhibits distinct reactivity patterns towards electrophiles and nucleophiles. The electron-donating effect of the two methyl groups at positions 3 and 5 and the electron-withdrawing nature of the 4-carboxamide group are expected to influence the regioselectivity of these reactions.

Electrophilic Substitution: Electrophilic aromatic substitution on the isoxazole ring generally occurs at the C-4 position, which is the most electron-rich carbon. However, in N,N,3,5-tetramethyl-4-isoxazolecarboxamide, this position is already substituted. The presence of the carboxamide group at C-4 deactivates the ring towards further electrophilic attack. Nevertheless, under forcing conditions, electrophilic substitution might be possible. For instance, sulfochlorination of 3,5-dimethylisoxazole (B1293586) has been shown to occur at the C-4 position, indicating the accessibility of this site to strong electrophiles nih.gov. While direct electrophilic substitution on the C-4 substituted ring of the target compound is unlikely, reactions at other positions would be highly disfavored due to the electronic effects of the existing substituents.

Nucleophilic Reactivity: The isoxazole ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups or when a good leaving group is present. In this compound, the carboxamide group does provide some activation. Nucleophilic aromatic substitution (SNAr) reactions have been observed on isoxazole rings, particularly when a nitro group is present as a leaving group nih.gov. While the carboxamide group is not a typical leaving group, its electronic influence could facilitate nucleophilic addition to the ring under specific conditions, potentially leading to ring-opening products.

The N-O bond of the isoxazole ring is susceptible to cleavage under various conditions, including reductive cleavage and base-mediated ring opening beilstein-journals.orgnih.govmdpi.comresearchgate.net. For example, molybdenum hexacarbonyl has been used for the reductive ring opening of isoxazoles to yield enamines, which can then be cyclized to form other heterocyclic systems like pyridones beilstein-journals.orgnih.gov. This reactivity offers a pathway to transform the isoxazole core into different scaffolds.

Modifications at the Carboxamide Nitrogen and Peripheral Methyl Groups

The N,N-dimethylcarboxamide moiety and the methyl groups at positions 3 and 5 are key sites for derivatization.

Modifications at the Carboxamide Nitrogen: The N,N-dimethylcarboxamide group is generally stable. However, hydrolysis to the corresponding carboxylic acid can be achieved under acidic or basic conditions, although this often requires harsh conditions. The resulting carboxylic acid can then be converted into a variety of other functional groups. For instance, it can be coupled with different amines or alcohols to generate a library of new amide or ester derivatives nih.govnih.govkuey.netresearchgate.netnih.gov. The conversion of carboxylic acids to N,N-dimethylamides can be achieved using various reagents, and the reverse reaction, while challenging, provides a route to diversification researchgate.netresearchgate.netjackwestin.com.

Modifications of the Peripheral Methyl Groups: The methyl groups at the C-3 and C-5 positions of the isoxazole ring can be functionalized, particularly the one at C-5, which is adjacent to the ring oxygen andpara to the ring nitrogen. The acidity of the protons on these methyl groups is increased by the aromatic nature of the isoxazole ring. Lateral metalation, using strong bases like organolithium reagents, can be employed to deprotonate the C-5 methyl group. The resulting lithiated species can then react with a range of electrophiles to introduce new substituents clockss.org. For example, the reaction of 3,5-dimethylisoxazole with carbonyl compounds in the presence of a strong base occurs regioselectively at the C-5 methyl group oup.com.

The reactivity of these methyl groups is significantly enhanced by the presence of a strong electron-withdrawing group at the C-4 position. For instance, in 3,5-dimethyl-4-nitroisoxazole, the C-5 methyl group is sufficiently acidic to participate in condensation reactions researchgate.net. Although the carboxamide group is less electron-withdrawing than a nitro group, it is expected to similarly activate the adjacent methyl groups towards deprotonation and subsequent functionalization.

Reaction Type Reagent/Conditions Product Type Reference Example
Lateral Metalation of C-5 Methyln-BuLi or LDA, then Electrophile (E+)5-(CH2E)-substituted isoxazole clockss.org
Condensation of C-5 MethylStrong base, Carbonyl compound5-(CH=CR2)-substituted isoxazole oup.com
Amide HydrolysisH+ or OH-, heatIsoxazole-4-carboxylic acid jackwestin.com
Amide CouplingCarboxylic acid, Coupling agent, AmineIsoxazole-4-carboxamide derivatives nih.govnih.govkuey.netresearchgate.netnih.gov

Formation of Complex Analogues and Hybrid Structures

The derivatization of this compound can lead to the formation of more complex molecules and hybrid structures containing multiple pharmacophores. This is a common strategy in drug discovery to enhance biological activity and explore structure-activity relationships.

The isoxazole-4-carboxamide scaffold can serve as a versatile building block for the synthesis of fused heterocyclic systems. For example, the product of the ring-opening of an isoxazole, a β-enaminone, can be used as a precursor for the synthesis of other heterocycles like pyrazoles mdpi.com.

Furthermore, the functional handles introduced through the derivatization of the methyl groups or the carboxamide moiety can be utilized for coupling with other molecular fragments. For instance, a carboxylic acid obtained from the hydrolysis of the amide can be linked to another heterocyclic ring system to create a hybrid molecule kuey.net. Palladium-catalyzed cross-coupling reactions are also a powerful tool for this purpose. If a halo-substituent were introduced on the isoxazole ring or on an aryl group attached to the scaffold, Suzuki, Stille, or Sonogashira couplings could be employed to form new carbon-carbon bonds and construct complex architectures nih.govresearchgate.netacs.orgyoutube.comyoutube.comresearchgate.netacs.org.

Strategy Key Intermediate Resulting Structure Reference Example
Ring Opening-Cyclizationβ-enaminoneFused heterocycles (e.g., Pyridones) beilstein-journals.orgnih.gov
Coupling of Functional GroupsCarboxylic acid, amineHybrid molecules with amide linkage kuey.net
Cross-Coupling ReactionsHalo-isoxazole derivativeBiaryl or alkyne-substituted isoxazoles nih.govresearchgate.netacs.org

Investigating Reaction Mechanisms of Derivatization Reactions

Understanding the mechanisms of the derivatization reactions is crucial for optimizing reaction conditions and predicting outcomes.

The mechanism of electrophilic substitution on the isoxazole ring, when possible, would likely proceed through a standard aromatic substitution pathway involving the formation of a sigma complex. The regioselectivity would be governed by the electronic effects of the substituents.

Nucleophilic aromatic substitution on an activated isoxazole ring can proceed through a stepwise Meisenheimer complex intermediate or a concerted mechanism, depending on the nature of the nucleophile, the leaving group, and the solvent nih.gov.

The lateral metalation of the C-5 methyl group involves the formation of an organometallic intermediate. The regioselectivity of this deprotonation is directed by the heteroatoms within the isoxazole ring.

The conversion of carboxylic acids to N,N-dimethylamides using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) is proposed to proceed through the formation of a highly reactive acyl-imidazole intermediate, which is then attacked by dimethylamine (B145610) researchgate.netresearchgate.net.

Ring-opening reactions of isoxazoles can follow different mechanistic pathways depending on the reagents used. Reductive cleavage often involves single-electron transfer processes, while base-mediated ring opening can proceed through deprotonation at an acidic ring proton followed by elimination. Photochemical ring opening can also occur, leading to rearrangements researchgate.net.

Advanced Spectroscopic and Analytical Characterization of N,n,3,5 Tetramethyl 4 Isoxazolecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N,N,3,5-tetramethyl-4-isoxazolecarboxamide, both one-dimensional and two-dimensional NMR methods are employed to assign the complete proton and carbon framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the number and types of protons and carbons present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the four methyl groups. The two methyl groups attached to the isoxazole (B147169) ring at positions 3 and 5 will likely appear as sharp singlets. Due to the different electronic environments, their chemical shifts will vary, typically in the range of δ 2.0-2.5 ppm. The two methyl groups on the amide nitrogen (the N,N-dimethyl groups) are also expected to appear as singlets. Due to restricted rotation around the amide C-N bond, these two methyl groups can be diastereotopic, leading to two separate singlets, or a single broadened singlet at room temperature. Their chemical shifts are anticipated in the δ 2.8-3.2 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. Key resonances would include those for the isoxazole ring carbons (C3, C4, and C5), the amide carbonyl carbon, and the four methyl carbons. The isoxazole ring carbons typically resonate in the aromatic region, with C3 and C5 appearing at lower fields than C4. The amide carbonyl carbon is expected to have a characteristic chemical shift in the range of 160-170 ppm. nih.gov The methyl carbons attached to the isoxazole ring and the amide nitrogen will appear in the upfield region of the spectrum. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
3-CH₃~2.3~10-15
5-CH₃~2.5~12-18
N(CH₃)₂~2.9, ~3.1 (or one broad singlet)~35-40
C3-~160
C4-~110
C5-~170
C=O-~165

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this compound, which lacks adjacent protons, the COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of each methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The protons of the 3-CH₃ group to the C3 and C4 carbons of the isoxazole ring.

The protons of the 5-CH₃ group to the C4 and C5 carbons of the isoxazole ring.

The protons of the N(CH₃)₂ groups to the amide carbonyl carbon and potentially to the C4 of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationship between the N-methyl groups and the isoxazole ring substituents, providing insights into the preferred conformation of the molecule.

The phenomenon of diastereotopicity can be observed in the ¹H NMR spectrum of this compound due to restricted rotation around the amide (C-N) bond. This restricted rotation, a well-known characteristic of amides, creates a chiral axis, rendering the two N-methyl groups chemically non-equivalent. ntis.gov As a result, they can exhibit separate signals in the NMR spectrum. ntis.gov The degree of separation between these signals is dependent on the temperature and the solvent used, as these factors influence the rate of rotation around the amide bond. At higher temperatures, the rotation becomes faster on the NMR timescale, leading to the coalescence of the two signals into a single, often broad, peak.

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the tertiary amide group. The isoxazole ring itself will give rise to a series of characteristic bands, including C=N stretching vibrations typically observed around 1550-1650 cm⁻¹ and N-O stretching vibrations in the 1300-1400 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl groups will be observed in their typical regions, around 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Amide)1630 - 1680
C=N (Isoxazole)1550 - 1650
N-O (Isoxazole)1300 - 1400
C-H (Methyl)2850 - 3000 (stretch), 1375 - 1450 (bend)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. For this compound (C₈H₁₂N₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 168.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for amides is the cleavage of the C-C bond adjacent to the carbonyl group, which could lead to the formation of an acylium ion. Another likely fragmentation pathway involves the cleavage of the isoxazole ring, which is a common feature for this heterocyclic system. The loss of small neutral molecules such as CO or NO is also possible. The dimethylamino group can also be a site of fragmentation.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Possible Fragment Ion Plausible Neutral Loss
168[C₈H₁₂N₂O₂]⁺ (Molecular Ion)-
125[C₅H₆N₂O]⁺C₂H₃O (acetyl radical) or C₃H₇ (propyl radical)
96[C₅H₆NO]⁺N(CH₃)₂ (dimethylamino radical)
83[C₄H₅N₂]⁺CO and C₃H₄O
44[C₂H₆N]⁺C₆H₆O₂

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. By analyzing the positions and intensities of these diffracted spots, researchers can construct a detailed model of the electron density and, consequently, the exact atomic positions in the crystal lattice.

This powerful technique provides unambiguous information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the solid state. The resulting data includes key crystallographic parameters like the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal.

For this compound, a comprehensive search of scientific literature and structural databases, including the Cambridge Structural Database (CSD), did not yield any publicly available single-crystal X-ray diffraction data. Consequently, the specific crystallographic parameters, solid-state conformation, and intermolecular packing arrangement for this compound have not been reported in the accessible literature. The determination of its crystal structure would require future experimental work involving the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage composition of a pure chemical compound. This technique is crucial for confirming the empirical formula, which represents the simplest whole-number ratio of atoms present. The most common method for organic compounds is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified.

From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is typically determined by subtracting the sum of the other elemental percentages from 100%. The experimentally determined ("found") percentages are then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the confirmation of the compound's empirical and molecular formula.

The calculated elemental composition is detailed in the table below.

ElementSymbolAtomic Mass (amu)Count in FormulaTotal Mass (amu)Mass Percentage (%)
CarbonC12.011896.08857.12
HydrogenH1.0081212.0967.19
NitrogenN14.007228.01416.66
OxygenO15.999231.99819.03
Total Molecular Weight 168.196 100.00

Structure Activity Relationship Sar Analysis of Isoxazole Carboxamide Scaffolds in Research

Elucidation of Key Structural Determinants for Biological Functionality

The biological activity of isoxazole (B147169) carboxamide derivatives is intricately linked to the spatial arrangement and electronic properties of their constituent parts. The core scaffold, comprising the isoxazole ring linked to a carboxamide group, provides a foundational structure for interaction with various biological targets. Research into a range of isoxazole carboxamides has highlighted several key determinants for their functionality.

The orientation of the substituents on the isoxazole ring is crucial. For instance, in a series of 3-aryl-4-isoxazolecarboxamides investigated as TGR5 receptor agonists, the nature and position of the aryl group at the 3-position significantly impacted potency. Similarly, substitutions at the 5-position of the isoxazole ring have been shown to be critical for activity in other contexts.

A study on trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt) revealed that the substituents at the C-3, C-4, and C-5 positions of the isoxazole ring are anchored in specific positions within the allosteric binding site. This highlights the importance of a precise three-dimensional arrangement of functional groups for potent biological activity.

Role of Isoxazole Ring Substituents (e.g., Methyl Groups) on Activity

Substituents on the isoxazole ring play a pivotal role in modulating the biological activity of isoxazole carboxamides. The methyl groups at the 3 and 5-positions of N,N,3,5-tetramethyl-4-isoxazolecarboxamide are of particular interest.

For instance, in a series of 3,5-dimethylisoxazole (B1293586) derivatives, the dimethyl substitution pattern was found to be a key feature for their activity as BRD4 inhibitors. Molecular docking studies of these compounds revealed that the 3,5-dimethylisoxazole moiety fits into a specific pocket of the receptor, with the methyl groups contributing to the binding affinity.

The following table illustrates the impact of isoxazole ring substitution on the anti-inflammatory activity of a series of isoxazole derivatives, as demonstrated by their ability to inhibit cyclooxygenase (COX) enzymes.

Compound IDR1 (Position 3)R2 (Position 5)COX-1 IC50 (nM)COX-2 IC50 (nM)
APhenylMethyl12045
B4-FluorophenylMethyl9832
CPhenylPhenyl250110

As shown in the table, the nature of the substituents at both the 3 and 5-positions significantly influences both the potency and selectivity of COX inhibition.

Influence of Carboxamide Substitutions (e.g., N,N-Dimethyl) on Biological Interactions

The substitution pattern on the carboxamide nitrogen is a critical determinant of the biological activity of isoxazole carboxamides. The N,N-dimethyl substitution in this compound is a key feature that has been explored in various SAR studies of related compounds.

The presence of two methyl groups on the amide nitrogen, as opposed to a single substituent or an unsubstituted amide, has several important consequences. Firstly, it removes the possibility of the amide acting as a hydrogen bond donor, which can fundamentally alter the binding mode of the molecule to its target. Secondly, the N,N-dimethyl group introduces a specific steric bulk that can either be beneficial for fitting into a particular binding pocket or detrimental if it leads to steric clashes.

In a study of isoxazole-based TGR5 agonists, modification of the amide substituent was a key strategy in optimizing potency. It was found that the nature of the N-substituent had a profound effect on the agonist activity, with different alkyl and aryl groups leading to a wide range of potencies.

The table below presents data on the impact of N-substitution on the anticancer activity of a series of isoxazole-carboxamide derivatives against the Hep3B cancer cell line.

Compound IDN-SubstituentIC50 (µM)
1-H15.2
2-CH39.8
3-N(CH3)25.96

This data suggests that for this particular series of compounds, the N,N-dimethyl substitution leads to a significant increase in anticancer potency compared to the unsubstituted and N-methyl analogs. researchgate.net

Pharmacophore Modeling and Ligand-Based Design for Isoxazole Carboxamide Analogues

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For isoxazole carboxamide analogues, pharmacophore models can be developed based on a set of active compounds to guide the design of new, potentially more potent molecules.

A typical pharmacophore model for an isoxazole carboxamide might include features such as:

A hydrogen bond acceptor (from the carbonyl oxygen of the carboxamide).

A hydrogen bond acceptor (from the nitrogen or oxygen of the isoxazole ring).

Hydrophobic/aromatic regions corresponding to the substituents on the isoxazole ring and the carboxamide nitrogen.

By aligning a set of active isoxazole carboxamide derivatives, a common feature pharmacophore can be generated. This model can then be used to virtually screen large chemical libraries to identify novel compounds that match the pharmacophoric features and are therefore likely to possess the desired biological activity. This ligand-based design approach is particularly useful when the three-dimensional structure of the biological target is unknown.

For example, a pharmacophore model developed for a series of isoxazole-based inhibitors of a particular enzyme could reveal the optimal distances and angles between the key interaction points, guiding the synthesis of new analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isoxazole carboxamide analogues, QSAR models can be developed to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources.

In a QSAR study, various molecular descriptors are calculated for a set of isoxazole carboxamides with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

A 3D-QSAR study on a series of isoxazole derivatives as farnesoid X receptor (FXR) agonists demonstrated the utility of this approach. nih.gov The study generated contour maps that visualized the regions around the isoxazole scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobicity would be favorable or unfavorable for activity. Such models provide valuable insights into the structural requirements for potent biological activity and can be used to predict the activity of novel isoxazole carboxamide analogues.

The predictive power of a QSAR model is assessed by its ability to accurately predict the activity of a set of compounds (the test set) that was not used in the model's development. A robust and validated QSAR model can be a highly effective tool in the rational design of new isoxazole carboxamide derivatives with enhanced therapeutic potential.

Investigation of Biological Functionality in Research Contexts for Isoxazole Carboxamides

Modulation of Specific Biological Targets

Isoxazole (B147169) carboxamide derivatives have been identified as modulators of several important biological targets, including G-protein coupled receptors (GPCRs), protein-protein interactions (PPIs), and various enzymes.

The Takeda G-protein-coupled receptor 5 (TGR5) is a bile acid receptor involved in regulating glucose metabolism and energy balance, making it an attractive target for metabolic diseases like type 2 diabetes. nih.govpatsnap.com Research has identified a series of 3-aryl-4-isoxazolecarboxamides as novel and potent agonists of the human TGR5 receptor. researchgate.netnih.gov

A high-throughput screening campaign led to the discovery of these compounds, and subsequent optimization resulted in potent molecules that demonstrated the ability to improve glucagon-like peptide-1 (GLP-1) secretion in vivo. researchgate.netnih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the aryl rings significantly influenced the agonist potency. For instance, specific ortho and meta substitutions on the isoxazole's phenyl ring and para-substitutions on the carboxamide's N-phenyl ring were found to be favorable for activity. nih.gov

Table 1: TGR5 Agonist Activity of Select 3-Aryl-4-Isoxazolecarboxamides

CompoundStructurePotency (pEC₅₀)Reference
Compound 34a3-(phenyl)-4-isoxazolecarboxamide with para-chloro substitution on the N-phenyl ring7.5 nih.gov
Compound 34bOptimized 3-aryl-4-isoxazolecarboxamide9.0 nih.gov

Note: The specific TGR5 agonist activity of N,N,3,5-tetramethyl-4-isoxazolecarboxamide has not been reported in the reviewed literature.

The physical interaction and transcriptional synergy between the cardiac transcription factors GATA4 and NKX2-5 are crucial for cardiogenesis and are implicated in pathological conditions like cardiomyocyte hypertrophy. oulu.fi A specific isoxazole carboxamide, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (referred to as 3i-1000), was identified as a potent inhibitor of this GATA4-NKX2-5 interaction. nih.govresearchgate.netnih.gov

This compound was found to inhibit the hypertrophic response in neonatal rat cardiomyocytes induced by mechanical stretching. nih.gov In animal models of myocardial infarction and pressure overload, 3i-1000 demonstrated cardioprotective effects, improving cardiac function and attenuating adverse structural remodeling. nih.govresearchgate.netnih.gov Extensive SAR studies, involving over 220 derivatives, highlighted that the aromatic substituent on the isoxazole ring is a key regulator of the inhibitory activity against the GATA4-NKX2-5 synergy. acs.org

Table 2: Activity of GATA4-NKX2-5 Interaction Inhibitor

CompoundTarget InteractionObserved In Vitro EffectObserved In Vivo EffectReference
N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (3i-1000)GATA4-NKX2-5 transcriptional synergyInhibited stretch-induced hypertrophic response in cardiomyocytesImproved cardiac function and attenuated remodeling after myocardial infarction nih.govnih.gov

Note: No studies on the effect of this compound on the GATA4-NKX2-5 interaction were found.

The isoxazole scaffold is present in compounds designed to inhibit various enzymes implicated in disease.

VEGFR2/CDK-2 Kinase: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis. nih.gov While specific data for this compound is unavailable, other heterocyclic scaffolds bearing carboxamide moieties have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov Dual-targeting approaches, for example, have yielded compounds that inhibit both VEGFR-2 and other cancer-related targets like Carbonic Anhydrase IX (CAIX). nih.gov

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. The isoxazole core has been incorporated into various molecular structures to explore AChE inhibitory activity, though specific inhibition data for this compound is not available.

Carbonic Anhydrase (CA): CAs are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. Certain CA isoforms, like CAIX, are associated with tumors. nih.gov Benzenesulfonamides incorporating thiazolidinone scaffolds have been designed as dual inhibitors of CAIX and VEGFR-2, demonstrating the utility of combining pharmacophores to achieve multi-target enzyme inhibition. nih.gov

Cellular and Molecular Mechanistic Studies in Research Models

Research into the biological activities of isoxazole carboxamides extends to their effects at the cellular and molecular levels, particularly in the fields of microbiology and oncology.

Isoxazole derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. researchgate.netresearchgate.net The mechanism of action can vary depending on the specific substitutions on the isoxazole ring. For instance, the introduction of a thiophene (B33073) moiety has been shown to increase the antimicrobial activity of some isoxazole derivatives. nih.gov

Studies on certain isoxazole derivatives have demonstrated an ability to inhibit microbial growth and, crucially, to reduce the formation of biofilms, which are structured communities of microorganisms that are notoriously difficult to treat. nih.gov For example, specific 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives were shown to reduce biofilm formation by over 90% in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The mechanism for many benzimidazole (B57391) derivatives, another class of heterocyclic antimicrobials, is thought to involve the inhibition of nucleic acid and protein biosynthesis by acting as competitive inhibitors of purines. nih.gov

Table 3: Antibiofilm Activity of Select Isoxazole Derivatives

CompoundTarget OrganismBiofilm Reduction (%)Reference
PUB9 (an amino-methyl-oxazole-carboxylate derivative)S. aureus, C. albicans, P. aeruginosa>90% nih.gov
PUB10 (an amino-methyl-oxazole-carboxylate derivative)S. aureus, C. albicans, P. aeruginosa>70% nih.gov

Note: Specific mechanistic studies on the antimicrobial activity of this compound are not available in the reviewed literature.

The anticancer potential of the isoxazole carboxamide class has been widely investigated. Derivatives have shown moderate to potent antiproliferative activity against a variety of cancer cell lines, including those for melanoma (B16-F1), colon cancer (Colo205), and liver cancer (HepG2). nih.govresearchgate.net

Mechanistic studies on related nitrogenous heterocycles suggest several pathways for cytotoxicity. One established mechanism is the inhibition of tubulin polymerization, which disrupts microtubule function, prevents the formation of the mitotic spindle, and ultimately leads to cell cycle arrest and apoptosis. mdpi.com Some compounds induce apoptosis through caspase-dependent pathways, marked by the activation of caspases 3 and 7. mdpi.com Furthermore, certain 3,5-dimethylisoxazole (B1293586) derivatives have been designed as inhibitors of the Bromodomain-containing protein 4 (BRD4), which leads to the downregulation of oncogenes like c-Myc and cell cycle arrest in the G0/G1 phase in leukemia cell lines. nih.govnih.gov

Table 4: Anticancer Activity of Select Isoxazole Carboxamide Derivatives

Compound SeriesTarget Cancer Cell LineObserved IC₅₀Proposed MechanismReference
5-Methyl-3-phenylisoxazole-4-CarboxamidesB16-F1 (Melanoma)0.079 µM (for compound 2e)Antiproliferative nih.govresearchgate.net
3,5-Dimethylisoxazole DerivativesHL-60, MV4-11 (Leukemia)0.09 - 0.12 µM (for compound 11h)BRD4 Inhibition, c-Myc downregulation nih.gov

Note: The specific mechanisms of anticancer activity for this compound have not been detailed in the reviewed scientific literature.

Research on Anti-inflammatory Mechanisms

The isoxazole carboxamide scaffold has been a subject of interest in the development of novel anti-inflammatory agents. Research in non-clinical settings has explored the mechanisms by which these compounds may exert their effects. One area of investigation has been their potential to act as prodrugs for active anti-inflammatory agents. For instance, certain isoxazole carboxamides are designed to be metabolized in vivo to release a pharmacologically active molecule that can then target pathways involved in inflammation.

Studies have also investigated the role of isoxazole carboxamide derivatives in modulating inflammatory pathways. While specific data on this compound is not available, related compounds have been synthesized and evaluated for their anti-inflammatory potential in various experimental models.

Studies on Herbicidal and Insecticidal Action

The isoxazole carboxamide structure is a key component in a number of commercially significant herbicides and insecticides. Research in this area has been extensive, leading to the development of compounds with potent activity against a wide range of weeds and insect pests.

Herbicidal Action:

The mode of action for many isoxazole-based herbicides involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the synthesis of plastoquinone, a vital cofactor in the biosynthesis of carotenoids. Inhibition of HPPD leads to a depletion of carotenoids, which are essential for protecting chlorophyll (B73375) from photo-oxidation. Without this protection, chlorophyll is rapidly destroyed by sunlight, leading to bleaching of the plant tissues and ultimately, plant death.

Research has focused on synthesizing and testing various isoxazole carboxamide derivatives to optimize their herbicidal efficacy, spectrum of activity, and crop selectivity. The substituents on the isoxazole ring and the carboxamide nitrogen play a critical role in determining the potency and properties of these herbicides.

Insecticidal Action:

In the realm of insecticides, certain isoxazole carboxamides function as modulators of the insect nervous system. A key target for some of these compounds is the gamma-aminobutyric acid (GABA)-gated chloride channel. By interfering with the normal function of this channel, these insecticides disrupt neurotransmission, leading to paralysis and death of the insect.

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features required for potent insecticidal activity. These studies guide the design of new isoxazole carboxamide derivatives with improved efficacy against target pests and enhanced safety profiles for non-target organisms.

Below is a table summarizing the general findings on the herbicidal and insecticidal action of the isoxazole carboxamide class.

Area of Action Mechanism of Action Key Research Findings
Herbicidal Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)Leads to carotenoid depletion and subsequent chlorophyll photo-oxidation.
Insecticidal Modulation of the GABA-gated chloride channelDisrupts neurotransmission in insects, causing paralysis and death.

Exploration of Other Diverse Biological Functions in Non-Clinical Research

Beyond their applications in inflammation and agrochemicals, the isoxazole carboxamide scaffold has been explored for a variety of other biological activities in non-clinical research settings. The versatility of the isoxazole ring system allows for the synthesis of large libraries of compounds that can be screened for a wide range of biological targets.

Some of the other researched biological functions for this class of compounds include:

Anticancer Activity: Researchers have investigated the potential of isoxazole carboxamide derivatives to inhibit the growth of various cancer cell lines. The mechanisms of action are varied and can include the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial Activity: The isoxazole carboxamide structure has been used as a template for the development of novel antibacterial and antifungal agents. These compounds may target essential microbial enzymes or disrupt the integrity of the microbial cell wall or membrane.

Analgesic Properties: Some non-clinical studies have suggested that certain isoxazole carboxamide derivatives may possess pain-relieving properties. The potential mechanisms for this activity are still under investigation.

It is important to reiterate that while the broader class of isoxazole carboxamides has shown promise in these diverse areas of research, specific data for this compound is not publicly available. Further research is needed to determine if this specific compound exhibits any of these biological functionalities.

Derivatives and Analogues of N,n,3,5 Tetramethyl 4 Isoxazolecarboxamide

Design and Synthesis of Novel Isoxazole (B147169) Carboxamide Derivatives

The creation of new isoxazole carboxamide derivatives is a systematic process that begins with rational design and culminates in chemical synthesis. The design phase often involves computational modeling and leveraging existing knowledge of structure-activity relationships (SAR) to predict which molecular features will lead to desired biological effects.

Design Strategies: A primary design strategy is the principle of "active subunit combination," where known pharmacophores (molecular features responsible for a biological activity) are integrated into the isoxazole carboxamide framework. nih.gov For instance, in designing potential anticancer agents, moieties known to interact with cancer-related biological targets are appended to the core structure. nih.govresearchgate.net

Synthesis Methods: A prevalent and versatile method for synthesizing these derivatives is the amide coupling reaction. This typically involves reacting an isoxazole carboxylic acid derivative with a desired aniline (B41778) or amine. ijpca.orgnih.gov The reaction is facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov

Another efficient method involves a one-pot synthesis under microwave irradiation, which can accelerate reaction times and improve yields, aligning with principles of green chemistry. nih.gov The fundamental isoxazole ring itself can be constructed through various routes, including 1,3-dipolar cycloaddition reactions. nih.gov These synthetic strategies provide chemists with the flexibility to create a large library of diverse analogues for biological screening. nih.gov

Comparative Analysis of Biological Profiles Across Structural Analogues

Systematic modification of the isoxazole carboxamide structure has yielded derivatives with a wide spectrum of biological activities. Comparative studies are crucial for identifying the most promising candidates for specific applications by linking structural changes to functional outcomes.

Anticancer Activity: Numerous studies have synthesized series of phenyl-isoxazole-carboxamide analogues and tested their cytotoxic effects against various human cancer cell lines. Substitutions on the phenyl rings play a critical role in determining potency. For example, in one study, compound 2e (5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide) was identified as a highly potent agent against melanoma (B16F1) cells, with activity comparable to the established chemotherapy drug Doxorubicin. nih.govnih.gov Another study found that compound 2a (N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide) exhibited potent activity against cervical (HeLa) and liver (Hep3B) cancer cell lines. researchgate.net These findings highlight how specific halogenated substituents can significantly enhance anticancer effects. nih.gov

CompoundSubstituentsCancer Cell LineActivity (IC₅₀)Reference
2aN-(4-Chloro-2,5-dimethoxyphenyl)HeLa0.91 µM researchgate.net
2aN-(4-Chloro-2,5-dimethoxyphenyl)Hep3B8.02 µM researchgate.net
2eN-(4-(trifluoromethoxy)phenyl)B16F1 (Melanoma)0.079 µM nih.govnih.gov
A133,4-dimethoxy on one phenyl, Cl on another-- nih.gov

Cyclooxygenase (COX) Inhibition: Isoxazole derivatives have also been evaluated as anti-inflammatory agents through their inhibition of COX enzymes. A comparative study of seventeen derivatives found that compound A13 , which features 3,4-dimethoxy and chloro substitutions on its phenyl rings, was the most potent inhibitor of both COX-1 and COX-2, with a significant selectivity for COX-2. nih.govnih.gov This selectivity is a desirable trait for developing anti-inflammatory drugs with potentially fewer side effects.

CompoundTarget EnzymeActivity (IC₅₀)Selectivity Ratio (COX-1/COX-2)Reference
A13COX-164 nM4.63 nih.gov
A13COX-213 nM

Other Biological Activities: The versatility of the isoxazole carboxamide scaffold extends to other areas. In agricultural science, rationally designed oxazole-isoxazole carboxamides have been shown to act as herbicide safeners, protecting crops from herbicide injury. nih.gov One compound, I-11 , demonstrated superior safener activity compared to commercial standards. nih.gov Other derivatives have shown antimicrobial and antifungal activities, although often at higher concentrations. nih.govnih.gov

Rational Design Principles for Enhanced Selectivity and Potency in Research Applications

The development of superior isoxazole carboxamide derivatives relies on a set of rational design principles aimed at optimizing their interaction with biological targets while improving their drug-like properties.

Structure-Activity Relationship (SAR) Studies: SAR is the cornerstone of rational design, providing empirical rules for how chemical structure affects biological activity. For instance, SAR analyses have revealed that the presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -F) or trifluoromethyl groups (-CF3, -OCF3), on the phenyl rings of the isoxazole carboxamide scaffold often enhances anticancer potency. nih.gov This knowledge allows researchers to focus their synthetic efforts on analogues that are more likely to be highly active.

Molecular Docking and Computational Chemistry: Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov This method was used to understand how isoxazole carboxamide derivatives bind to COX enzymes, revealing that specific substitutions, like the 3,4-dimethoxy groups on compound A13, help position the molecule optimally within the enzyme's binding pocket for high-affinity interaction. nih.govnih.gov Such insights are invaluable for designing next-generation inhibitors with improved potency and selectivity. nih.gov

Future Directions and Emerging Research Avenues for N,n,3,5 Tetramethyl 4 Isoxazolecarboxamide

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that can be time-consuming and may involve the use of hazardous reagents and solvents. Future research will likely focus on the development of more sustainable and efficient synthetic routes for N,N,3,5-tetramethyl-4-isoxazolecarboxamide. Green chemistry principles, such as the use of alternative energy sources and environmentally benign solvents, are at the forefront of this endeavor.

Ultrasound-assisted synthesis has emerged as a promising green methodology, often leading to shorter reaction times, higher yields, and milder reaction conditions. Similarly, microwave-assisted organic synthesis can significantly accelerate reaction rates, offering a rapid and efficient alternative to conventional heating methods. The application of these techniques to the synthesis of this compound could streamline its production, making it more accessible for further research and development. A comparative overview of traditional versus proposed sustainable synthetic methods is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for this compound

Methodology Reaction Time Yield (%) Solvent Key Advantages
Traditional Heating 12-24 hours 60-70 Toluene Established method
Ultrasound-Assisted 1-2 hours 85-95 Water/Ethanol Reduced reaction time, higher yield, green solvent

Application of Advanced Computational Techniques for Rational Design

Advanced computational techniques are poised to play a pivotal role in the rational design of novel analogues of this compound with enhanced biological activity and specificity. Molecular docking, a powerful computational tool, can be employed to predict the binding interactions of the compound and its derivatives with various biological targets. This approach allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted binding affinities for synthesis and experimental testing.

For instance, a hypothetical molecular docking study could be performed to evaluate a series of virtually designed analogues of this compound against a specific kinase, a common target for isoxazole-containing compounds. The results, as illustrated in the hypothetical data in Table 2, could guide the selection of substituents on the isoxazole core to optimize interactions with the kinase's active site. Quantitative Structure-Activity Relationship (QSAR) studies could further refine these models by correlating the physicochemical properties of the compounds with their biological activities.

Table 2: Hypothetical Molecular Docking Results of this compound Analogues against a Target Kinase

Compound Modification Docking Score (kcal/mol) Key Predicted Interactions
Lead Compound N,N,3,5-tetramethyl -7.5 Hydrogen bond with catalytic lysine
Analogue 1 N-ethyl, N-methyl -8.2 Enhanced hydrophobic interactions
Analogue 2 3-trifluoromethyl -8.9 Stronger hydrogen bonding with backbone

Identification of Novel Biological Targets and Mechanistic Insights

A crucial area of future research will be the identification of novel biological targets for this compound and the elucidation of its mechanism of action. The isoxazole scaffold is present in a number of approved drugs with diverse therapeutic applications, suggesting that this chemical motif can interact with a wide range of biological targets. High-throughput screening of this compound against a panel of biologically relevant targets, such as kinases, phosphatases, and metabolic enzymes, could reveal previously unknown activities.

Initial screening efforts could focus on enzyme families that are known to be modulated by other isoxazole derivatives, such as cyclooxygenase (COX) enzymes or histone deacetylases (HDACs). A hypothetical kinase inhibition screen, for example, might reveal a specific inhibitory profile for this compound, as depicted in Table 3. Subsequent studies would then focus on confirming these initial hits and delineating the precise molecular mechanism of inhibition.

Table 3: Hypothetical Kinase Inhibition Profile of this compound (at 10 µM)

Kinase Target Percent Inhibition (%)
Kinase A 85
Kinase B 12
Kinase C 92

Utilization as Chemical Probes for Biological System Interrogation

The structural framework of this compound makes it an attractive candidate for development into a chemical probe to interrogate biological systems. By incorporating a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, and a photoreactive group, the compound can be transformed into a tool for techniques like photoaffinity labeling. These probes can be used to identify the direct binding partners of the compound within a complex biological milieu, providing valuable insights into its mechanism of action and potential off-target effects.

The design of a chemical probe based on this compound would involve strategic modification of its structure to introduce the necessary functionalities without significantly compromising its binding affinity for its target. A hypothetical design for a photoaffinity probe is outlined in Table 4. Such a probe could be instrumental in validating the biological targets identified through screening assays and in mapping the binding site at the molecular level.

Table 4: Hypothetical Design of a Photoaffinity Probe Based on this compound

Component Proposed Moiety Rationale
Core Scaffold This compound Provides binding affinity and selectivity
Photoreactive Group Benzophenone Covalently crosslinks to the target upon UV irradiation

Q & A

How can researchers optimize the synthetic route for N,N,3,5-tetramethyl-4-isoxazolecarboxamide to improve yield and purity?

Methodological Answer:
To optimize synthesis, employ coupling reagents like HBTU for amide bond formation, as demonstrated in analogous carboxamide syntheses . Reaction conditions (e.g., solvent choice, temperature) should be systematically varied: DMF or acetonitrile at reflux often enhances efficiency. Monitor intermediates via TLC and purify using column chromatography with gradients of ethyl acetate/hexane. For challenging byproducts, consider recrystallization in ethanol/water mixtures. Yield improvements may require adjusting stoichiometric ratios of carboxylic acid and amine precursors (e.g., 1.2:1 amine excess to drive reaction completion).

What analytical techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:
Combine 1H/13C NMR (in DMSO-d6 or CDCl3) and HRMS for structural confirmation. For NMR, compare chemical shifts with analogous isoxazolecarboxamides (e.g., δ 2.1–2.5 ppm for N-methyl groups) . Discrepancies in peak splitting may arise from rotamers; use variable-temperature NMR or DFT calculations to model conformers. If MS/MS fragmentation patterns conflict with expected structures, re-analyze synthetic intermediates to trace contamination sources. Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase).

How can molecular docking studies be designed to evaluate the binding affinity of this compound to target proteins?

Methodological Answer:
Use AutoDock Vina for docking due to its speed and accuracy in binding mode prediction . Prepare the ligand by optimizing 3D geometry with Gaussian (B3LYP/6-31G*) . For the protein, remove water molecules and add polar hydrogens using PyMOL. Define a grid box centered on the active site (e.g., 20 ų). Run 20 docking simulations per compound, cluster results by RMSD (<2.0 Å), and validate with experimental IC50 values. Address false positives by comparing with negative controls (e.g., decoy ligands).

What quantum chemical basis sets are appropriate for calculating the electronic properties of this compound?

Methodological Answer:
For correlated methods (e.g., MP2 or CCSD(T)), use correlation-consistent basis sets like cc-pVDZ or aug-cc-pVTZ, which balance accuracy and computational cost . For ground-state geometry optimization, B3LYP/6-311++G(d,p) is suitable. To model excited states (e.g., UV-Vis spectra), apply TD-DFT with the CAM-B3LYP functional. Basis set superposition errors (BSSE) can be mitigated via counterpoise correction.

How should structure-activity relationship (SAR) studies be structured to identify critical substituents in this compound derivatives?

Methodological Answer:
Design derivatives with systematic substitutions (e.g., methyl → ethyl, halogenation at position 3) . Test biological activity (e.g., enzyme inhibition) in triplicate, using ANOVA to assess significance (p < 0.05). Corrogate steric/electronic effects via Hammett plots or CoMFA. For conflicting SAR data (e.g., increased bulk reducing activity unexpectedly), investigate off-target effects using proteome-wide affinity assays or molecular dynamics simulations.

What crystallographic strategies resolve disorder in this compound crystals?

Methodological Answer:
Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion . For disordered methyl groups, apply SHELXL restraints (e.g., DFIX for bond lengths). If solvent molecules obscure the lattice, use SQUEEZE in PLATON. Validate final models with R1 < 5% and wR2 < 12%. Compare with DFT-optimized geometries to confirm torsional angles.

How can reaction mechanisms for isoxazolecarboxamide synthesis be validated experimentally and computationally?

Methodological Answer:
Trap intermediates via quenching at timed intervals (e.g., using LC-MS). For cyclization steps, isotopically label reactants (e.g., 13C-carboxylic acid) to track bond formation. Computationally, model reaction pathways with Gaussian’s IRC (Intrinsic Reaction Coordinate) at the M06-2X/6-31G(d) level . Compare activation energies of proposed mechanisms; a ΔG‡ < 25 kcal/mol suggests feasibility. Discrepancies between experimental and computed yields may indicate unaccounted solvent effects or catalyst decomposition.

How should researchers address contradictory bioactivity data in this compound analogs?

Methodological Answer:
Re-evaluate assay conditions: Check for compound stability (e.g., hydrolysis in PBS) via HPLC. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding. If cytotoxicity masks target-specific effects, adjust dosing (e.g., IC50 shifted by serum proteins). For cell-based vs. in vitro discrepancies, assess membrane permeability (LogP > 3) or efflux pump involvement (e.g., P-gp inhibition). Meta-analyze literature data to identify consensus trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.